Solvent orange 56
Overview
Description
Solvent Orange 56 is an organic compound widely used as a dye in various industrial applications. It is known for its vibrant orange color and is utilized in wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings . The chemical structure of this compound includes a complex aromatic system, which contributes to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Orange 56 is synthesized through a multi-step chemical process. The synthesis begins with the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid. This intermediate is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting compound is further processed in an aqueous solution of chromium formate at 130°C for three hours to form a chromium complex .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Solvent Orange 56 undergoes various chemical reactions, including:
Oxidation: The aromatic rings in this compound can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Solvent Orange 56 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems and as a marker in diagnostic assays.
Mechanism of Action
The mechanism of action of Solvent Orange 56 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to electronic transitions within the aromatic system. This absorption of light results in the vibrant orange color observed. The molecular targets and pathways involved in its action are related to its ability to interact with various substrates and surfaces, making it an effective dye in multiple applications .
Comparison with Similar Compounds
Solvent Orange 56 can be compared with other similar compounds, such as:
Solvent Orange 60: Similar in application but differs in its chemical structure and synthesis method.
Solvent Orange 99: Another dye with similar uses but different stability and solubility properties.
Solvent Orange 63: Used in similar applications but has distinct spectral properties.
Uniqueness: this compound is unique due to its specific chemical structure, which provides excellent stability, vibrant color, and versatility in various industrial applications. Its ability to form a chromium complex enhances its stability and color properties, making it a preferred choice in many applications .
Properties
IUPAC Name |
chromium(3+);3-(dioxidoamino)-5-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate;hydron;3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O7S.C16H11N5O7S.Cr/c2*1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,22-23H,1H3,(H,26,27,28);2-8H,1H3,(H,26,27,28);/q;-2;+3/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWONCBFTAQWRFD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=C(C2=O)S(=O)(=O)[O-])N([O-])[O-])C3=CC=CC=C3.[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23CrN10O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014769 | |
Record name | Chromate(3-), bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, trihydrogen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-42-8, 12227-68-8 | |
Record name | EINECS 236-672-9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromate(3-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]-, hydrogen (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chromate(3-), bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, trihydrogen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]chromate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chromate(3-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]-2-(hydroxy-κO)-5-nitrobenzenesulfonato(3-)]-, hydrogen (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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